B1575934 RV-23

RV-23

Cat. No.: B1575934
Attention: For research use only. Not for human or veterinary use.
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Description

RV-23 is a cationic antimicrobial peptide (AMP) derived from the skin secretion of the California red-legged frog (Rana draytonii). It belongs to the melittin-related peptide family, characterized by a net positive charge (+7) due to lysine and arginine residues and an amphipathic α-helical structure . This compound exhibits broad-spectrum antiviral and antibacterial activity with significantly lower cytotoxicity compared to melittin, making it a promising therapeutic candidate . Its mechanism of action involves binding to glycosaminoglycans (GAGs) such as heparan sulfate on host cell surfaces, thereby blocking viral entry during early infection stages .

Properties

bioactivity

Antibacterial, Antifungal

sequence

RIGVLLARLPKLFSLFKLMGKKV

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Compound Source Net Charge Key Structural Features Mechanism of Action
RV-23 Rana draytonii +7 Lower α-helix content, high hydrophobic moment Binds heparan sulfate, disrupts viral envelope (virolysis), inhibits viral entry
AR-23 Rana tagoi +4 High α-helix, hydrophobic core Competes with GAGs for viral binding, moderate membrane disruption
Hylin-a1 Frog (unspecified) +3 Amphipathic α-helix, shorter sequence Weak interaction with viral membranes, limited virolysis
Melittin Bee venom (Apis mellifera) +5 High α-helix, hydrophobic residues Non-selective pore formation in membranes, high cytotoxicity

Key Observations :

  • Charge Differences : this compound’s higher positive charge (+7) enhances its binding affinity to negatively charged viral envelopes and host cell GAGs compared to AR-23 (+4) and Hylin-a1 (+3) .
  • Structural Stability: this compound’s lower α-helix content and hydrophobicity reduce non-specific interactions with mammalian cell membranes, lowering cytotoxicity .

Antiviral Efficacy

Table 1: IC₅₀ Values Against Enveloped Viruses (µM)

Virus This compound (Pre-treatment) AR-23 (Pre-treatment) Hylin-a1 (Pre-treatment) Melittin (Reference)
CDV 3.125 6.25 6.25 >10 (Highly toxic)
BVDV 6.25 12.5 12.5 >10
BoHV-1 0.39 1.56 3.125 N/A
SFNV 6.25 10 Inactive N/A

Notes:

  • This compound demonstrates superior potency, particularly against herpesviruses (BoHV-1 IC₅₀: 0.39 µM), due to its strong interaction with viral membranes .
  • AR-23 and Hylin-a1 require higher concentrations for similar effects, likely due to lower charge and hydrophobicity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI = CC₅₀/IC₅₀)

Compound CC₅₀ (24 h, µM) SI (CDV) SI (BoHV-1)
This compound 50 16 128
AR-23 25 4 16
Hylin-a1 50 8 16
Melittin <10 <1 <1

Key Findings :

  • This compound has the highest selectivity index (SI = 128 for BoHV-1), reflecting its optimal balance of efficacy and safety .
  • AR-23’s lower CC₅₀ (25 µM) limits its therapeutic window despite moderate antiviral activity .

Mechanistic Differences

  • This compound vs. Melittin : Unlike melittin, which lyses mammalian cells indiscriminately, this compound selectively targets viral particles and GAG-rich host cell surfaces, minimizing collateral damage .
  • This compound vs. AR-23 : this compound’s reduced hydrophobicity and α-helix content lower membrane disruption in eukaryotic cells, whereas AR-23’s higher hydrophobicity increases cytotoxicity .

Research Implications

This compound’s unique properties—high charge, low hydrophobicity, and broad-spectrum activity—position it as a lead candidate for antiviral therapies. Future studies should explore its synergy with conventional antivirals and in vivo safety profiles.

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